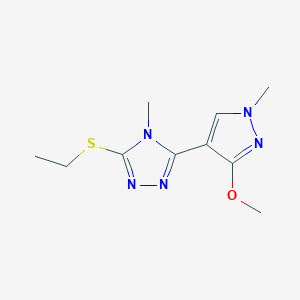

3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Descripción

This compound belongs to the 1,2,4-triazole class, characterized by a five-membered heterocyclic core with three nitrogen atoms. Key structural features include:

Propiedades

IUPAC Name |

3-ethylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-5-17-10-12-11-8(15(10)3)7-6-14(2)13-9(7)16-4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTSACNOBBCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the ethylsulfanyl group. Common synthetic routes may involve:

Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with 1,3-dicarbonyl compounds.

Introduction of the Ethylsulfanyl Group: This can be done through nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Substitution: The methoxy and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazole or pyrazole rings.

Aplicaciones Científicas De Investigación

3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.

Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mecanismo De Acción

The mechanism of action of 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and methoxy groups can play a role in the compound’s binding affinity and specificity towards these targets. The triazole and pyrazole rings can also contribute to the compound’s overall pharmacophore, influencing its biological activity.

Comparación Con Compuestos Similares

Structural Comparisons

The table below highlights structural differences and similarities with related compounds:

Key Observations :

- Substituent Effects : The ethylsulfanyl group in the target compound offers moderate lipophilicity compared to bulkier benzylsulfanyl (e.g., ) or electron-withdrawing trifluoromethyl groups .

- Pyrazole Modifications: The 3-methoxy-1-methyl-pyrazole in the target compound likely enhances solubility compared to non-polar substituents (e.g., phenyl in ).

Physical Properties

- Melting Points: Pyrazole-containing triazoles (e.g., compound 20 in : 144–146°C) typically have higher melting points than non-aromatic analogs due to π-stacking interactions . The target compound’s methoxy group may lower its melting point slightly compared to nitro-substituted derivatives .

- Solubility: Methoxy groups improve aqueous solubility relative to halogenated (e.g., 4-chlorophenyl in ) or fully non-polar substituents .

Actividad Biológica

3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 267.35 g/mol. Its structure features both triazole and pyrazole rings, which contribute to its unique reactivity and biological activity. The presence of an ethylsulfanyl group and a methoxy group enhances the compound's pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.35 g/mol |

| CAS Number | 1014093-37-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the condensation of appropriate precursors under acidic or basic conditions. The methodology often aims to optimize yield and purity, utilizing techniques such as continuous flow reactors to enhance efficiency .

Anticancer Activity

Research indicates that compounds within the triazole class, including this compound, exhibit significant anticancer properties. For example, studies have demonstrated that related triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated moderate to good activity against a range of pathogens, including Staphylococcus aureus and Enterococcus faecalis. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory effects. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation and apoptosis.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key biological targets, supporting its potential therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

- Anticancer Evaluation : In a study involving various triazole derivatives, compounds exhibiting structural similarities showed significant inhibition of tumor growth in xenograft models .

- Antimicrobial Screening : A series of synthesized triazoles were tested against multiple strains of bacteria and fungi, revealing promising antimicrobial activity comparable to standard antibiotics .

- Mechanistic Insights : Research utilizing molecular docking has elucidated potential binding sites on target proteins for these compounds, enhancing the understanding of their action at the molecular level .

Q & A

Basic: What synthetic methodologies are reported for 3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole, and how are key intermediates purified?

The compound is synthesized via multi-step protocols, often starting with functionalized pyrazole and triazole precursors. A common approach involves:

- Click chemistry for triazole formation, using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., THF/water at 50°C for 16 hours) .

- Substitution reactions to introduce the ethylsulfanyl group, typically using thiols or disulfides in basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates. Purity is validated by TLC and NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at ~3.8 ppm, triazole carbons at 150–160 ppm) .

- X-ray diffraction (XRD) : Resolves stereochemistry and crystal packing, particularly for triazole-thione derivatives .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of ethylsulfanyl group) .

Advanced: How can computational chemistry optimize the synthesis and predict electronic properties?

- Reaction path modeling : Quantum chemical calculations (DFT) simulate transition states to identify energetically favorable pathways, reducing trial-and-error in synthesis .

- Electronic structure analysis : HOMO-LUMO gaps and Mulliken charges predict reactivity (e.g., nucleophilic attack at the triazole ring) .

- Solvent effects : COSMO-RS models assess solvent polarity impacts on reaction yields .

Advanced: What strategies address low synthetic yields, and how are reaction parameters systematically optimized?

- Design of Experiments (DoE) : Factors like temperature, catalyst loading, and solvent ratios are varied using response surface methodology (RSM) to maximize yield .

- Catalyst screening : Alternative catalysts (e.g., RuAAC for triazoles) or ligands (e.g., TBTA for CuAAC) enhance regioselectivity .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation to identify bottlenecks (e.g., slow azide-alkyne coupling) .

Advanced: How do substituents on the triazole ring influence reactivity and biological activity?

- Steric effects : Bulky groups (e.g., cycloheptyl) hinder nucleophilic substitution but enhance metabolic stability .

- Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity at the triazole C5 position, facilitating cross-coupling reactions .

- Biological relevance : Pyrazole-linked triazoles show affinity for kinase targets, with methoxy groups improving membrane permeability .

Basic: How are synthetic impurities identified and mitigated?

- Common impurities : Unreacted starting materials (e.g., pyrazole amines) or byproducts from over-oxidation (e.g., sulfones) .

- Analytical methods : GC-MS detects volatile impurities, while HPLC-MS identifies non-volatile species. Recrystallization or preparative TLC removes them .

Advanced: What strategies improve the compound’s stability under varying storage conditions?

- Degradation pathways : Hydrolysis of the ethylsulfanyl group in acidic conditions or photodegradation of the triazole ring .

- Stabilizers : Antioxidants (e.g., BHT) or inert atmospheres (N₂) prolong shelf life. Lyophilization enhances solid-state stability .

Advanced: How are structure-activity relationships (SARs) explored for biological targets?

- Analog synthesis : Substituents (e.g., fluorophenyl, isoxazolyl) are introduced to probe binding pockets .

- In vitro assays : Enzymatic inhibition (e.g., COX-2) or cytotoxicity screens correlate substituent effects with activity .

- Molecular docking : AutoDock or Schrödinger Suite models ligand-target interactions, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.